Rac-Sitagliptin Phosphate
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Overview
Description
Rac-Sitagliptin Phosphate is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of Type 2 diabetes mellitusIt was the first agent developed in the class of DPP-4 inhibitors and was approved by the FDA in 2006 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of Rac-Sitagliptin Phosphate: chemical resolution and asymmetric hydrogenation. The approach of chemical resolution involves obtaining R-sitagliptin in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, resulting in reduced costs and simplified synthetic routes .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis processes developed by Merck. These processes have undergone three generations of improvements to enhance efficiency and reduce costs. The key challenge in the synthesis is the installation of an optically pure chiral center, which is achieved through various innovative methods .
Chemical Reactions Analysis
Types of Reactions
Rac-Sitagliptin Phosphate undergoes several types of chemical reactions, including reduction, substitution, and asymmetric hydrogenation. The reduction of enamine using sodium borohydride is a crucial step in its synthesis .
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is used to reduce the enamine.
Resolution: (−)-di-p-toluoyl-L-tartaric acid is used to resolve racemates.
Asymmetric Hydrogenation: Various catalysts and conditions are employed to achieve high enantiomeric excess.
Major Products Formed
The major products formed from these reactions include R-sitagliptin and S-sitagliptin, with high enantiomeric excess .
Scientific Research Applications
Rac-Sitagliptin Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.
Biology: It serves as a tool for investigating the role of DPP-4 in glucose metabolism and insulin secretion.
Medicine: It is a widely used therapeutic agent for managing Type 2 diabetes mellitus due to its ability to inhibit DPP-4 and enhance insulin secretion.
Mechanism of Action
Rac-Sitagliptin Phosphate exerts its effects by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades and inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This helps improve glycemic control in patients with Type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used for the treatment of Type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor that is structurally different but functions similarly.
Uniqueness
Rac-Sitagliptin Phosphate is unique due to its specific chiral structure and the presence of both a trifluorophenyl moiety and a trifluoromethylated triazole. These structural features contribute to its high potency and selectivity as a DPP-4 inhibitor .
Properties
InChI |
InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZYHNHAUKDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N5O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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